5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide
CAS No.:
Cat. No.: VC16264580
Molecular Formula: C20H11BrFNO4
Molecular Weight: 428.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H11BrFNO4 |
|---|---|
| Molecular Weight | 428.2 g/mol |
| IUPAC Name | 5-bromo-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C20H11BrFNO4/c21-16-10-9-15(26-16)20(25)23-17-13-3-1-2-4-14(13)27-19(17)18(24)11-5-7-12(22)8-6-11/h1-10H,(H,23,25) |
| Standard InChI Key | KILOVEALJNXPQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)Br |
Introduction
5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural features and potential biological activities. The compound's molecular formula is not explicitly detailed in the available sources, but it has a molecular weight of approximately 428.2 g/mol.
Synthesis and Chemical Reactions
The synthesis of 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide typically involves multi-step organic reactions. Common methods include reactions that require controlled conditions to optimize yield and purity. Solvents like dimethylformamide or dichloromethane are commonly used, and purification techniques such as column chromatography may be employed to isolate the final product.
| Synthesis Steps | Description |
|---|---|
| Multi-step Reactions | Involves controlled conditions |
| Solvents Used | Dimethylformamide, dichloromethane |
| Purification Method | Column chromatography |
Biological Activity and Potential Applications
| Potential Biological Activity | Description |
|---|---|
| Anti-cancer Properties | Induces cell cycle arrest or apoptosis |
| Pharmacological Profile | Requires further empirical studies |
Comparison with Similar Compounds
Several compounds share structural similarities with 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide, highlighting its uniqueness due to specific functional groups and structural complexity. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-1-benzofuran-2-carboxylic acid | CHBrO | Lacks the furan carboxamide group |
| 5-Bromo-2-(4-fluorophenyl)-N-methylbenzofuran | CHBrFNO | Contains a methyl group instead of carboxamide |
| 5-Bromo-N-(4-fluorophenyl)-N-(1-(phenethyl)-4-piperidinyl)butanamide | CHBrFNO | Features a piperidine moiety |
These comparisons underscore the potential for distinct biological activities and chemical reactivities of 5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide.
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